3,5-dimethoxy-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide
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Overview
Description
3,5-dimethoxy-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide: is a synthetic organic compound that belongs to the class of benzothiazole derivatives. Benzothiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a benzamide core substituted with dimethoxy groups at positions 3 and 5, and a benzothiazole moiety attached via an amide linkage.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-dimethoxy-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide typically involves the following steps:
Formation of Benzothiazole Core: The benzothiazole core can be synthesized by the reaction of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Coupling Reaction: The benzothiazole derivative is then coupled with 3,5-dimethoxybenzoic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP) to form the desired amide bond.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the benzothiazole moiety, potentially converting it to a benzothiazoline derivative.
Substitution: Electrophilic substitution reactions can occur at the aromatic rings, allowing for further functionalization of the compound.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Electrophilic reagents such as halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).
Major Products:
Oxidation: Quinone derivatives.
Reduction: Benzothiazoline derivatives.
Substitution: Halogenated or nitrated benzamide derivatives.
Scientific Research Applications
Chemistry:
- Used as a building block for the synthesis of more complex organic molecules.
- Employed in the study of reaction mechanisms and synthetic methodologies.
Biology:
- Investigated for its potential as an antimicrobial agent due to the benzothiazole moiety.
- Studied for its interactions with biological macromolecules such as proteins and nucleic acids.
Medicine:
- Explored for its potential therapeutic applications, including anti-inflammatory and anticancer activities.
- Evaluated for its pharmacokinetic properties and bioavailability.
Industry:
- Utilized in the development of new materials with specific properties, such as dyes and polymers.
- Applied in the synthesis of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3,5-dimethoxy-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide involves its interaction with specific molecular targets. The benzothiazole moiety is known to interact with enzymes and receptors, potentially inhibiting their activity. This compound may also interfere with cellular signaling pathways, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
- 3,4-Dimethoxy-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide
- N-(1,3-benzothiazol-2-yl)-3,5-dimethoxybenzamide
- N-(4-methyl-1,3-benzothiazol-2-yl)-3,4-dimethoxybenzamide
Comparison:
- Structural Differences: The position and number of methoxy groups on the benzamide core can influence the compound’s reactivity and biological activity.
- Biological Activity: Variations in the substitution pattern can lead to differences in antimicrobial, anti-inflammatory, and anticancer activities.
- Chemical Properties: Differences in solubility, stability, and reactivity can be observed based on the specific substitutions on the benzamide and benzothiazole moieties.
This detailed article provides a comprehensive overview of 3,5-dimethoxy-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
3,5-dimethoxy-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3S/c1-10-5-4-6-14-15(10)18-17(23-14)19-16(20)11-7-12(21-2)9-13(8-11)22-3/h4-9H,1-3H3,(H,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXMRWKIPETZCGP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=CC(=CC(=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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